molecular formula C14H8F3N3O2S B12193414 4-Oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide CAS No. 59197-86-3

4-Oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12193414
CAS No.: 59197-86-3
M. Wt: 339.29 g/mol
InChI Key: SUZLPICITRHWOF-UHFFFAOYSA-N
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Description

3-Quinolinecarboxamide, 4-hydroxy-N-2-thiazolyl-8-(trifluoromethyl)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a carboxamide group, a hydroxyl group, a thiazolyl group, and a trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxamide, 4-hydroxy-N-2-thiazolyl-8-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine under acidic or basic conditions.

    Addition of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Incorporation of the Thiazolyl Group: The thiazolyl group can be added through the reaction of the quinoline derivative with thiazole derivatives under suitable conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as flow chemistry, microwave-assisted synthesis, and catalytic methods may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxamide, 4-hydroxy-N-2-thiazolyl-8-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, trifluoromethylating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

3-Quinolinecarboxamide, 4-hydroxy-N-2-thiazolyl-8-(trifluoromethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as tuberculosis, cancer, and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxamide, 4-hydroxy-N-2-thiazolyl-8-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial cell wall synthesis, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolinecarboxamide: Lacks the trifluoromethyl and thiazolyl groups, resulting in different chemical and biological properties.

    8-Trifluoromethylquinoline: Lacks the carboxamide and thiazolyl groups, leading to variations in reactivity and biological activity.

    2-Thiazolylquinoline: Lacks the trifluoromethyl and carboxamide groups, affecting its overall properties.

Uniqueness

3-Quinolinecarboxamide, 4-hydroxy-N-2-thiazolyl-8-(trifluoromethyl)- is unique due to the presence of all these functional groups in a single molecule. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

59197-86-3

Molecular Formula

C14H8F3N3O2S

Molecular Weight

339.29 g/mol

IUPAC Name

4-oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-3-1-2-7-10(9)19-6-8(11(7)21)12(22)20-13-18-4-5-23-13/h1-6H,(H,19,21)(H,18,20,22)

InChI Key

SUZLPICITRHWOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=NC=CS3

Origin of Product

United States

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